N6-Benzyl adenosine-5'-diphosphate
Description
N6-Benzyl adenosine-5'-diphosphate (N6-Bn-ADP) is a synthetic adenosine diphosphate (ADP) analog modified at the N6 position of the adenine base with a benzyl group. N6-Bn-ADP is primarily used in biochemical research to study nucleotide-binding proteins, such as kinases, ATPases, and heat shock proteins (Hsp70 family), where it may act as a competitive inhibitor or probe for structural studies . Its CAS number is 4294-16-0, and related derivatives, such as N6-Benzyl-5'-ethylcarboxamido adenosine, highlight its versatility in chemical biology applications .
Properties
Molecular Formula |
C17H21N5O10P2 |
|---|---|
Molecular Weight |
517.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H21N5O10P2/c23-13-11(7-30-34(28,29)32-33(25,26)27)31-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
MRHGMAGSDAQUFH-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Adenosine
The foundational method for introducing the N6-benzyl group involves direct alkylation of adenosine using benzyl bromide derivatives. This approach, adapted from early adenosine analogue syntheses, proceeds via a two-step process:
-
N1-Substitution : Adenosine is treated with a benzyl bromide (e.g., p-nitrobenzyl bromide) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under alkaline conditions (e.g., sodium hydride or potassium carbonate). This yields the N1-benzyladenosine intermediate.
-
Dimroth Rearrangement : The N1-substituted product undergoes a base-mediated rearrangement (e.g., using aqueous sodium hydroxide or ammonia) to migrate the benzyl group to the N6 position. This step typically achieves 60–75% conversion efficiency, depending on reaction time and temperature.
Critical Parameters :
Nucleophilic Displacement on 6-Chloropurine Ribonucleoside
An alternative route employs 6-chloropurine ribonucleoside as the starting material. Benzylamine acts as a nucleophile to replace the chlorine atom at the purine’s C6 position:
Advantages :
-
Higher regioselectivity compared to direct alkylation.
Limitations : Requires stringent anhydrous conditions to prevent hydrolysis of the chloropurine intermediate.
Phosphorylation to Adenosine-5'-Diphosphate
Chemical Phosphorylation Strategies
The conversion of N6-benzyladenosine to its 5'-diphosphate form involves sequential phosphorylation. Two primary methods are documented:
Yoshikawa’s Phosphorylation
This method uses phosphorus oxychloride (POCl₃) in trimethyl phosphate (TMP) to phosphorylate the 5'-hydroxyl group:
-
Monophosphorylation :
Yields: 70–80% after ion-exchange chromatography (DEAE-Sephadex).
-
Diphosphate Formation :
N6-Benzyl-AMP is reacted with imidazole-activated phosphate (e.g., phosphorimidazolide) in the presence of zinc chloride:Purification via reverse-phase HPLC (C18 column, triethylammonium bicarbonate buffer) achieves >95% purity.
Solid-Phase Synthesis
Recent advances employ solid-phase techniques for efficient diphosphate synthesis:
-
Phosphoramidite Activation :
N6-Benzyl-2'-O-methyladenosine phosphoramidite is immobilized on controlled-pore glass (CPG). Sequential coupling with bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite introduces the diphosphate moiety. -
Deprotection and Cleavage :
Treatment with ammonium hydroxide removes protecting groups (cyanoethyl and phenoxyacetyl), followed by cleavage from the solid support. Yield: 65–75%.
Enzymatic Synthesis and Modifications
Enzyme-Catalyzed Prenylation
Though primarily used for isoprenoid cytokinins, adenosine phosphate-isopentenyltransferases (IPTs) demonstrate flexibility in accepting benzyl diphosphate as a substrate. Incubation of AMP with benzyl diphosphate and IPT from Arabidopsis thaliana produces N6-Benzyl-AMP, which is subsequently phosphorylated to ADP.
Conditions :
Efficiency : <30% conversion due to substrate specificity constraints.
Structural and Analytical Characterization
Spectroscopic Confirmation
Mass Spectrometry
Comparative Analysis of Synthesis Routes
| Method | Yield | Purity | Time | Complexity |
|---|---|---|---|---|
| Direct Alkylation + Yoshikawa | 55% | >90% | 48 h | Moderate |
| Solid-Phase Synthesis | 70% | >95% | 24 h | High |
| Enzymatic Prenylation | 25% | 80% | 12 h | Low |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
Monoethyl malonic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Decarboxylation: Loses a carbon dioxide molecule upon heating.
Halogenation: Reacts with halogens like iodine and bromine.
Common Reagents and Conditions
Esterification: Typically involves alcohols and an acid catalyst.
Amidation: Involves amines and a dehydrating agent.
Decarboxylation: Requires heating, often in the presence of a catalyst.
Halogenation: Uses halogens in an aqueous medium.
Major Products Formed
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Carbon Dioxide: Released during decarboxylation.
Halogenated Compounds: Formed from halogenation reactions.
Scientific Research Applications
Monoethyl malonic acid is widely used in scientific research due to its versatility:
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of monoethyl malonic acid involves its reactivity as a carboxylic acid derivative. It can form enolates, which are nucleophilic and can participate in various carbon-carbon bond-forming reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key structural and functional differences between N6-Bn-ADP and analogous compounds:
Q & A
Q. How can N6-Benzyl adenosine-5'-diphosphate be synthesized and purified for experimental use?
Synthesis typically involves enzymatic modification of adenosine-5'-diphosphate (ADP) precursors. For example, adenosine derivatives can be benzylated at the N6 position using regioselective chemical or enzymatic methods. Purification often employs ion-exchange chromatography or HPLC to separate modified nucleotides from unreacted substrates, ensuring >96% purity (as standard for ADP derivatives) .
Q. What enzymatic assays are suitable for detecting this compound in biological samples?
Enzymatic coupling assays using kinases (e.g., glycerol kinase or hexokinase) can phosphorylate or dephosphorylate the compound, with detection via NADPH/NADH absorbance at 340 nm. For instance, hexokinase converts D-glucose to G-6-P in the presence of ATP, and residual ADP (or its derivatives) can be quantified stoichiometrically . Modifications like the benzyl group may require optimized enzyme concentrations to account for steric effects .
Q. How does this compound affect standard nucleotide degradation pathways?
In pathways like ATP→ADP→AMP→IMP, the benzyl group may alter degradation kinetics. Comparative studies in models (e.g., shrimp freshness assays) show that nucleotide stability depends on storage conditions and enzymatic processing. Monitor degradation via impedance technology or HPLC under controlled pH and temperature .
Advanced Research Questions
Q. What experimental designs are critical for studying this compound’s role in receptor binding (e.g., P2Y12)?
Competitive binding assays with radiolabeled ADP and purified receptors (P2Y1/P2Y12) are essential. The benzyl group’s hydrophobic interactions may enhance or inhibit binding affinity. Use platelet activation assays to measure inhibition of ADP-induced aggregation, referencing adenosine receptor modulation .
Q. How can contradictions in kinetic data (e.g., Km/Vmax) for enzyme interactions with modified ADP derivatives be resolved?
Discrepancies arise from variations in ionic strength, Mg²⁺ concentration, or assay pH. Standardize conditions using thermodynamic data (e.g., ΔG for ATP hydrolysis) and validate with controls like unmodified ADP. Critical evaluation of existing parameters (e.g., 0.57 mM ADP in creatine kinase assays) is necessary .
Q. What methodologies assess the compound’s impact on mitochondrial oxidative phosphorylation?
Measure ATP synthesis rates in isolated mitochondria using oxygen consumption assays (Clark electrode) and membrane potential (ΔΨ) via fluorescent probes. The benzyl group may alter ADP/ATP translocase efficiency or proton leak kinetics, requiring parallel studies with wild-type ADP .
Q. How does N6-Benzylation influence nucleotide stability in enzymatic regeneration systems (e.g., ATP synthases)?
Test stability in multi-enzyme systems (e.g., ATP synthase + glycerol kinase) under varying divalent metal ion concentrations (<30 mM Mg²⁺). Monitor byproducts via LC-MS to detect hydrolysis or unintended phosphorylation. Compare half-lives with unmodified ADP under thermal stress (e.g., 40°C) .
Analytical and Methodological Considerations
Q. What advanced techniques quantify this compound in complex matrices (e.g., cellular lysates)?
UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides high specificity. For enzymatic methods, pair NADPH-linked assays with background correction for benzyl-related absorbance interference. Validate against calibration curves with spiked recovery rates >95% .
Q. How to design controls for studies comparing N6-Benzyl ADP with other adenosine analogues (e.g., α,β-methylene ADP)?
Include unmodified ADP, ATP, and inert analogues (e.g., AMP) to differentiate specific vs. nonspecific effects. For histamine release assays (as in mast cell studies), use adenosine-5'-triphosphate and adenosine-5'-monophosphate as potency benchmarks .
Q. What computational tools predict the thermodynamic properties of this compound?
Use Gibbs free energy calculations for hydrolysis (ΔG°’) based on existing ADP data, adjusting for benzyl group hydrophobicity and charge effects. Reference datasets from the NBS Special Publication 685 for ionic strength corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
